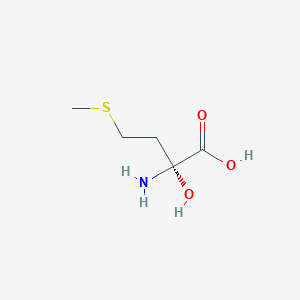
2-Hydroxy-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-L-methionine is a hydroxy analogue of the essential amino acid methionine. Methionine is crucial for various biological processes, including protein synthesis and metabolism. The hydroxy analogue, this compound, is particularly significant in the field of animal nutrition, where it is used as a dietary supplement to enhance growth and health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-L-methionine typically involves the hydroxylation of methionine. One common method is the reaction of methionine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. This reaction proceeds under mild conditions, usually at room temperature and neutral pH .
Industrial Production Methods: Industrial production of this compound often relies on bio-based feedstocks and safer chemistries to replace conventional methods that involve toxic compounds like acrolein or cyanide. The process generally starts with the fermentation of renewable resources to produce intermediates, which are then chemically converted to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-L-methionine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to methionine.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Derivatives with different functional groups replacing the hydroxy group.
Aplicaciones Científicas De Investigación
2-Hydroxy-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and improving liver function.
Industry: Widely used in animal feed to enhance growth and health in livestock
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-L-methionine involves its conversion to methionine in the body. This conversion is facilitated by enzymes such as methionine synthase. Methionine then participates in various metabolic pathways, including the synthesis of S-adenosylmethionine, a crucial methyl donor in numerous biochemical reactions .
Comparación Con Compuestos Similares
Methionine: The parent compound, essential for protein synthesis.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness: 2-Hydroxy-L-methionine is unique due to its hydroxy group, which imparts different chemical properties compared to methionine. This makes it more soluble in water and allows it to participate in different types of chemical reactions .
Propiedades
Número CAS |
52868-62-9 |
|---|---|
Fórmula molecular |
C5H11NO3S |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
AQPJRTNUBAWORL-RXMQYKEDSA-N |
SMILES isomérico |
CSCC[C@@](C(=O)O)(N)O |
SMILES canónico |
CSCCC(C(=O)O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


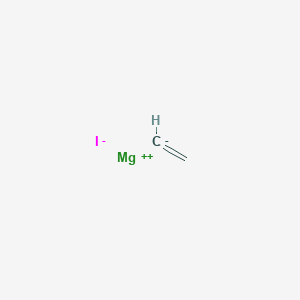
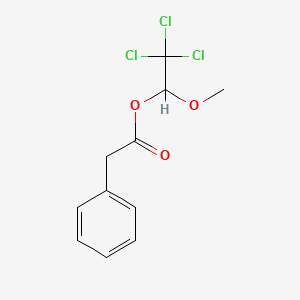
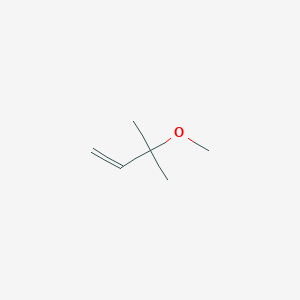
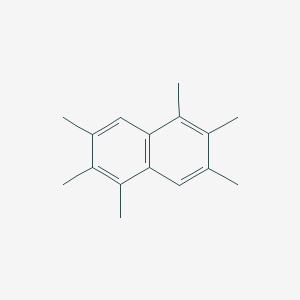
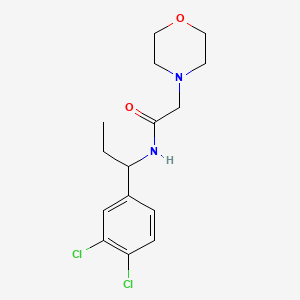

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
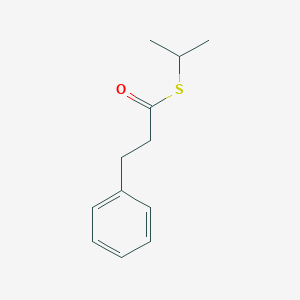
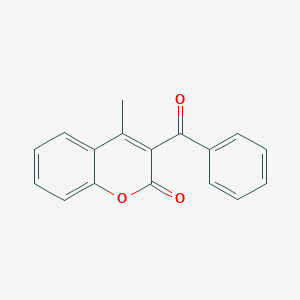
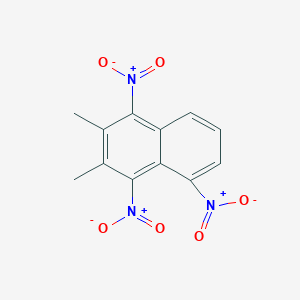
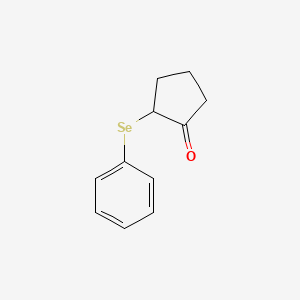
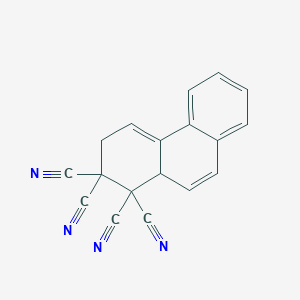
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
